molecular formula C2H6S3 B12758486 Bis(mercaptomethyl) sulfide CAS No. 7529-06-8

Bis(mercaptomethyl) sulfide

Cat. No.: B12758486
CAS No.: 7529-06-8
M. Wt: 126.3 g/mol
InChI Key: WTSBJMAOQNCZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(mercaptomethyl) sulfide is an organosulfur compound with the molecular formula C₂H₆S₃. It is characterized by the presence of two mercaptomethyl groups attached to a central sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(mercaptomethyl) sulfide can be synthesized through the reaction of formaldehyde with hydrogen sulfide in the presence of sodium dihydrogen phosphate as a buffer. The reaction is typically carried out at 45°C under autogenous pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(mercaptomethyl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(mercaptomethyl) sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(mercaptomethyl) sulfide involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds, which play a crucial role in the compound’s biological and chemical activities. The pathways involved include redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-mercaptoethyl) sulfide
  • 1,4-Benzenedimethanethiol
  • 1,3-Dithiane derivatives

Uniqueness

Bis(mercaptomethyl) sulfide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its central sulfur atom and two mercaptomethyl groups provide distinct reactivity compared to other similar compounds .

Properties

CAS No.

7529-06-8

Molecular Formula

C2H6S3

Molecular Weight

126.3 g/mol

IUPAC Name

sulfanylmethylsulfanylmethanethiol

InChI

InChI=1S/C2H6S3/c3-1-5-2-4/h3-4H,1-2H2

InChI Key

WTSBJMAOQNCZBF-UHFFFAOYSA-N

Canonical SMILES

C(S)SCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.